molecular formula C26H26FNO4 B12368206 BLT2 antagonist-1

BLT2 antagonist-1

Cat. No.: B12368206
M. Wt: 435.5 g/mol
InChI Key: NPBCXBMRRPORQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BLT2 antagonist-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BLT2 antagonist-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions and binding affinities of leukotriene receptors.

    Biology: Helps in understanding the role of BLT2 receptors in various biological processes, including inflammation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapies

Mechanism of Action

BLT2 antagonist-1 exerts its effects by selectively inhibiting the BLT2 receptor. This receptor is involved in the chemotaxis of leukocytes, which are crucial for the inflammatory response. By blocking the interaction between leukotriene B4 and the BLT2 receptor, this compound reduces the migration of leukocytes to sites of inflammation, thereby mitigating the inflammatory response .

Comparison with Similar Compounds

BLT2 antagonist-1 is unique in its selective inhibition of the BLT2 receptor without affecting the BLT1 receptor. Similar compounds include:

This compound stands out due to its specificity for the BLT2 receptor, making it a valuable tool for studying the distinct roles of BLT2 in various biological processes and diseases .

Properties

Molecular Formula

C26H26FNO4

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-[4-[(3-fluoro-N-pentanoylanilino)methyl]phenyl]phenoxy]acetic acid

InChI

InChI=1S/C26H26FNO4/c1-2-3-7-25(29)28(23-6-4-5-22(27)16-23)17-19-8-10-20(11-9-19)21-12-14-24(15-13-21)32-18-26(30)31/h4-6,8-16H,2-3,7,17-18H2,1H3,(H,30,31)

InChI Key

NPBCXBMRRPORQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC(=CC=C3)F

Origin of Product

United States

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